methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate
Overview
Description
Methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.11227030 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
- The synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from a thiophene carboxylate similar in structure to the query compound, demonstrated antibacterial and antifungal activities. These compounds were tested for their antimicrobial activity, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Antiproliferative and Tumor Cell Selectivity
- A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally related to the query compound, showed pronounced anti-proliferative activity and tumor cell selectivity. These derivatives inhibited the proliferation of specific tumor cell types, including T-lymphoma and prostate cancer cells, demonstrating the potential of thiophene derivatives in targeted cancer therapy (Thomas et al., 2017).
Conformational Polymorphism in Pharmaceutical Solids
- An analysis using solid-state NMR and electronic structure calculations on polymorphic forms of a thiophene carbonitrile, closely related to the query compound, highlighted the impact of molecular conformation on pharmaceutical properties. This study demonstrates the significance of understanding polymorphism in the development of pharmaceuticals (Smith, Xu, & Raftery, 2006).
Discovery of Antimycobacterial Agents
- The discovery of antimycobacterial spiro-piperidin-4-ones through the synthesis involving thiophene derivatives showed significant in vitro and in vivo activity against Mycobacterium tuberculosis. This underscores the potential of thiophene derivatives in creating effective antimycobacterial treatments (Kumar et al., 2008).
Synthesis and Biological Activity of Thiazole Derivatives
- The synthesis and biological screening of thiazole-5-carboxaldehydes and their derivatives, facilitated by the use of piperidine as a catalyst, demonstrated antibacterial and antifungal properties. This indicates the broad applicability of thiophene and related compounds in synthesizing bioactive molecules (Thumar & Patel, 2009).
Estrogen Antagonistic Activities
- Research into 1-(aminoalkyl)-2-phenylindoles, incorporating elements similar to the query compound, identified compounds with significant binding affinities to the estrogen receptor and estrogen antagonistic activities. This suggests potential applications in developing nonsteroidal antiestrogens (von Angerer, Knebel, Kager, & Ganss, 1990).
Properties
IUPAC Name |
methyl 5-methyl-4-phenyl-2-(piperidine-1-carbothioylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-13-15(14-9-5-3-6-10-14)16(18(22)23-2)17(25-13)20-19(24)21-11-7-4-8-12-21/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYRAKQGXMZYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=S)N2CCCCC2)C(=O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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